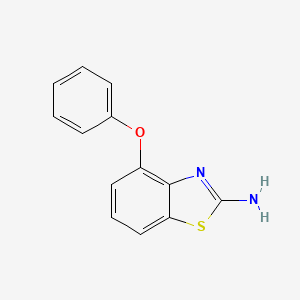

4-Phenoxy-1,3-benzothiazol-2-amine

Übersicht

Beschreibung

4-Phenoxy-1,3-benzothiazol-2-amine is a chemical compound with the molecular formula C13H10N2OS . It is used for research purposes .

Synthesis Analysis

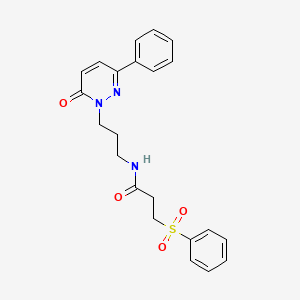

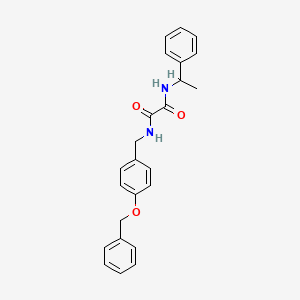

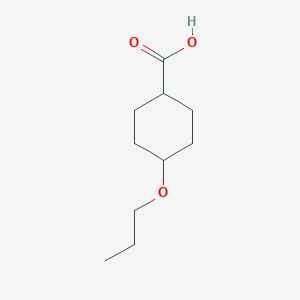

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of 4-Phenoxy-1,3-benzothiazol-2-amine consists of a benzothiazole ring attached to a phenyl ring via an oxygen atom . The benzothiazole ring is a bicyclic structure composed of a benzene ring fused to a thiazole ring .Wissenschaftliche Forschungsanwendungen

Anti-Tubercular Activity

4-Phenoxy-1,3-benzothiazol-2-amine: has been investigated for its anti-tubercular properties. Researchers have synthesized various benzothiazole derivatives and evaluated their inhibitory concentrations against Mycobacterium tuberculosis (M. tuberculosis). These derivatives exhibited promising inhibition potency, making them potential candidates for developing new anti-TB drugs .

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR methodology, pioneered by Hansch, correlates physicochemical properties with biological activity. Researchers have used QSAR modeling to establish a relationship between the structural features of 4-Phenoxy-1,3-benzothiazol-2-amine derivatives and their biological effects. This approach aids in predicting the compound’s activity based on its chemical structure .

Synthesis of Benzothiazoles

The compound has been employed in the synthesis of benzothiazoles. One notable route involves cyclization of 2-aminothiophenols with CO2 in the presence of diethylsilane catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN). This method yields various benzothiazoles efficiently .

Antioxidant Properties

Certain derivatives of 4-Phenoxy-1,3-benzothiazol-2-amine have demonstrated potent antioxidant activity. These compounds were evaluated in vitro, and their IC50 values indicated strong antioxidant effects. Further exploration of their antioxidant mechanisms could be valuable .

Zukünftige Richtungen

Benzothiazole derivatives, such as 4-Phenoxy-1,3-benzothiazol-2-amine, have a high degree of structural diversity and possess a range of pharmacological properties, making them vital for the investigation of novel therapeutics . Future research may focus on the development of more potent biologically active benzothiazole-based drugs .

Wirkmechanismus

Target of Action

Benzothiazole derivatives have been reported to exhibit a wide range of biological activities, including anti-cancer , anti-bacterial , anti-tuberculosis , and anti-inflammatory effects . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some benzothiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, mediating their anti-inflammatory effects .

Biochemical Pathways

, benzothiazole derivatives have been associated with various biochemical pathways. For instance, some benzothiazole derivatives have been found to inhibit the cyclo-oxygenase pathway, thereby reducing the production of prostaglandins and mediating anti-inflammatory effects .

Result of Action

Benzothiazole derivatives have been associated with a range of biological activities, including anti-cancer , anti-bacterial , anti-tuberculosis , and anti-inflammatory effects . These effects suggest that the compound may induce changes at the molecular and cellular levels, potentially affecting cell growth, inflammation, and other processes.

Eigenschaften

IUPAC Name |

4-phenoxy-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS/c14-13-15-12-10(7-4-8-11(12)17-13)16-9-5-2-1-3-6-9/h1-8H,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLROQLPSKILYLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C3C(=CC=C2)SC(=N3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenoxy-1,3-benzothiazol-2-amine | |

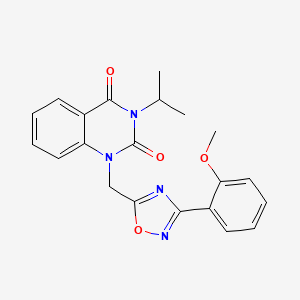

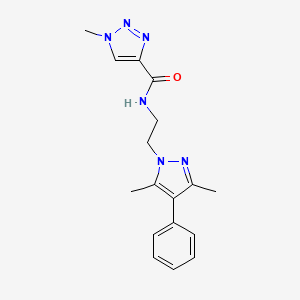

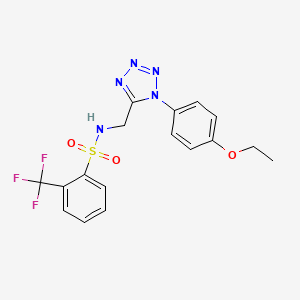

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-butyl-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2446562.png)

![1-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2446563.png)

![2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-7-methyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2446566.png)

![3-ethyl-7-(4-(propylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2446569.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acrylamide](/img/structure/B2446571.png)

![1-[(4-Cyclohexylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B2446574.png)

![3-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2446577.png)

![2-((4-chlorophenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2446581.png)